

The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739

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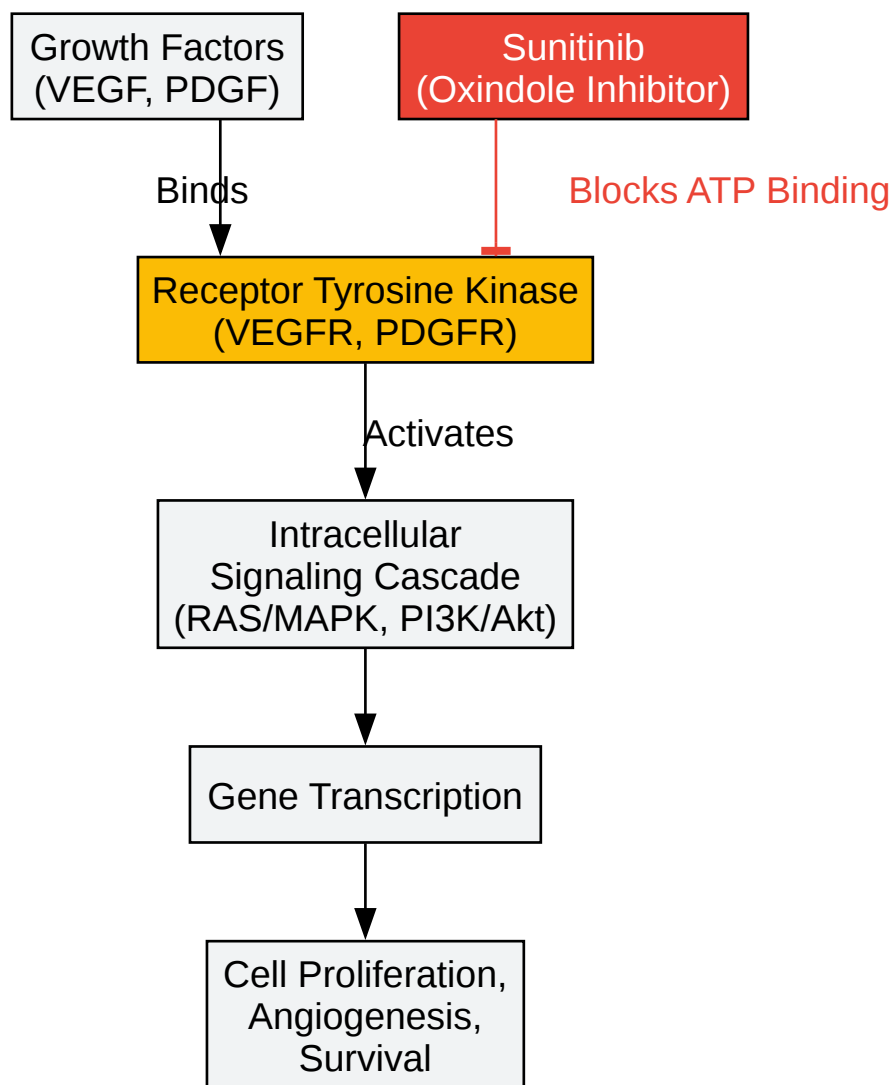
Abstract The oxindole scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most valuable "privileged structures." Its widespread occurrence in natural alkaloids and its synthetic tractability have established it as a foundational core for a multitude of therapeutic agents.^{[1][2]} This guide provides a comprehensive analysis of the biological significance of the oxindole motif, detailing its diverse pharmacological activities, which range from potent anticancer and neuroprotective effects to broad-spectrum antimicrobial and anti-inflammatory properties. We will explore the key structure-activity relationships, delve into the molecular mechanisms of action for prominent oxindole-based drugs like Sunitinib, and present validated experimental protocols for the discovery and evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the remarkable therapeutic potential of the oxindole scaffold.

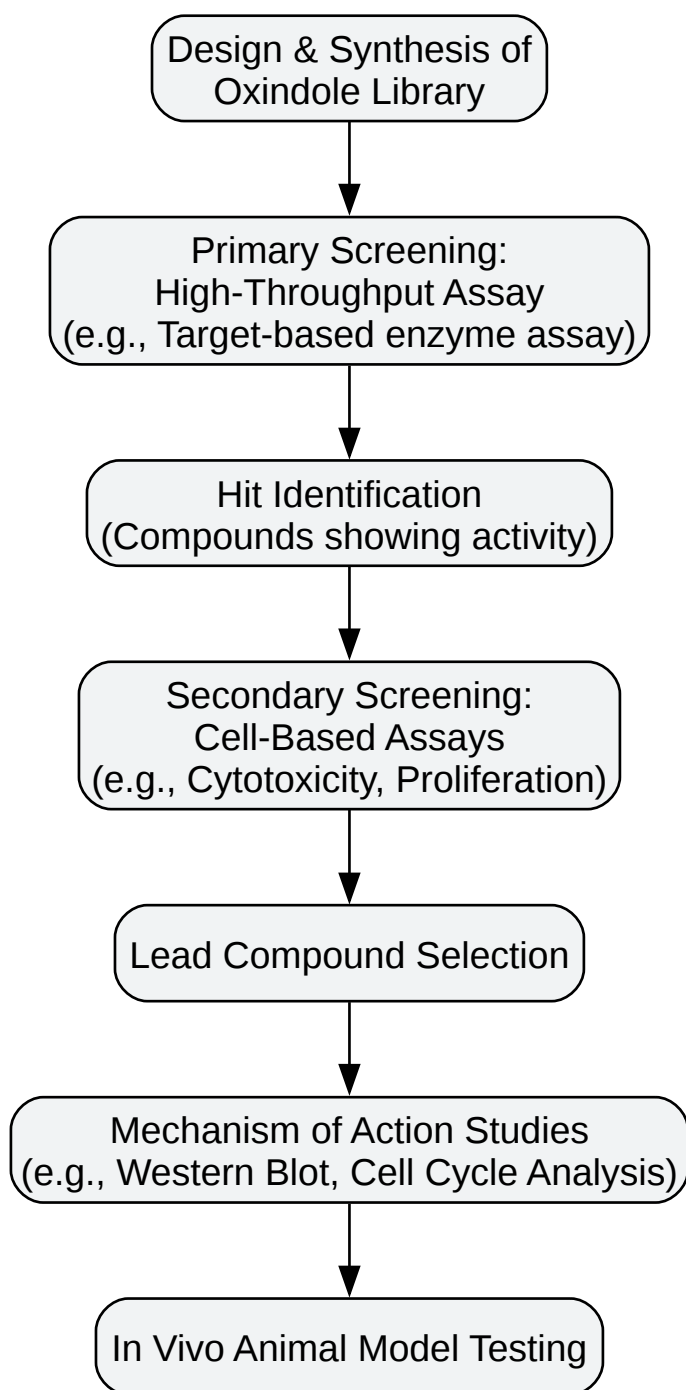
Introduction: The Oxindole Scaffold as a "Privileged" Structure

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The oxindole core, first isolated from plants of the *Uncaria tomentosa* species, perfectly embodies this concept.^{[1][3]} Its unique combination of structural rigidity, synthetic accessibility, and specific physicochemical properties makes it an ideal starting point for developing potent and selective modulators of biological function.

Chemical Structure and Physicochemical Properties

The oxindole, or 2-indolinone, structure consists of a benzene ring fused to a five-membered pyrrolidone ring.^[4] Key features that contribute to its biological activity include a lactam moiety with a hydrogen bond donor (N-H) and acceptor (C=O), and an aromatic ring system amenable to various substitutions. The C3 position is particularly important; it is a prochiral center that can be readily functionalized to create diverse 3-substituted or 3,3-disubstituted spirocyclic derivatives, allowing for precise three-dimensional exploration of a target's binding pocket.^{[4][5]}
^[6]





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